molecular formula C17H16ClF2NO4 B5690975 N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-2-(2,4-difluorophenoxy)acetamide

N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-2-(2,4-difluorophenoxy)acetamide

Cat. No. B5690975
M. Wt: 371.8 g/mol
InChI Key: BMJNXGMZZAPRPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-2-(2,4-difluorophenoxy)acetamide, commonly known as CHF-5074, is a novel compound that has been synthesized for its potential therapeutic applications. CHF-5074 is a selective inhibitor of the pro-inflammatory cytokine interleukin-1β (IL-1β) and has shown promising results in preclinical studies for the treatment of various inflammatory and neurodegenerative diseases.

Mechanism of Action

CHF-5074 selectively inhibits the pro-inflammatory cytokine IL-1β, which is involved in the pathogenesis of various inflammatory and neurodegenerative diseases. IL-1β is released by activated immune cells and can cause inflammation, tissue damage, and neuronal death. By inhibiting IL-1β, CHF-5074 reduces inflammation and protects against neuronal damage.
Biochemical and Physiological Effects:
CHF-5074 has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease. In addition, CHF-5074 has been shown to reduce inflammation and improve motor function in animal models of multiple sclerosis and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of CHF-5074 is its selectivity for IL-1β, which reduces the risk of off-target effects. However, CHF-5074 has limited solubility in water, which can make it difficult to administer in vivo. In addition, CHF-5074 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

Future research on CHF-5074 could focus on its potential therapeutic applications in other inflammatory and neurodegenerative diseases, as well as its safety and efficacy in clinical trials. In addition, research could focus on improving the solubility of CHF-5074 to make it easier to administer in vivo.

Synthesis Methods

CHF-5074 is synthesized using a multi-step process involving the reaction of 2,4-difluorophenol and 4-chlorophenol with 3-chloro-1,2-propanediol to form the intermediate 3-(4-chlorophenoxy)-2-hydroxypropyl-2,4-difluorophenol. The intermediate is then reacted with ethyl chloroacetate to form the final product, N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-2-(2,4-difluorophenoxy)acetamide.

Scientific Research Applications

CHF-5074 has been extensively studied for its potential therapeutic applications in various inflammatory and neurodegenerative diseases, including Alzheimer's disease, multiple sclerosis, and rheumatoid arthritis. In preclinical studies, CHF-5074 has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-2-(2,4-difluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF2NO4/c18-11-1-4-14(5-2-11)24-9-13(22)8-21-17(23)10-25-16-6-3-12(19)7-15(16)20/h1-7,13,22H,8-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJNXGMZZAPRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(CNC(=O)COC2=C(C=C(C=C2)F)F)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-2-(2,4-difluorophenoxy)acetamide

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